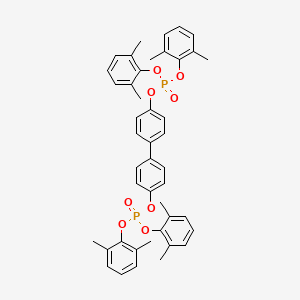
4,4'-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of biphenyl groups linked through oxygen atoms to bisphosphonic acid esters, which are further substituted with 2,6-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is then functionalized with phosphonic acid groups through a series of reactions involving phosphonylation agents. The final step involves esterification with 2,6-dimethylphenyl groups under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the 2,6-dimethylphenyl groups are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds.
Scientific Research Applications
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized coatings and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- Tetraethyl (biphenyl-4,4’-diyldimethanediyl)bis(phosphonate)
- Phosphonic acid, [1,1’-biphenyl]-4,4’-diylbis(methylene)]bis-, tetraethyl ester
Uniqueness
4,4’-Biphenylylenebis(oxy)bisphosphonic acid tetrakis(2,6-dimethylphenyl) ester is unique due to its specific substitution pattern and the presence of 2,6-dimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
147263-99-8 |
|---|---|
Molecular Formula |
C44H44O8P2 |
Molecular Weight |
762.8 g/mol |
IUPAC Name |
[4-[4-bis(2,6-dimethylphenoxy)phosphoryloxyphenyl]phenyl] bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C44H44O8P2/c1-29-13-9-14-30(2)41(29)49-53(45,50-42-31(3)15-10-16-32(42)4)47-39-25-21-37(22-26-39)38-23-27-40(28-24-38)48-54(46,51-43-33(5)17-11-18-34(43)6)52-44-35(7)19-12-20-36(44)8/h9-28H,1-8H3 |
InChI Key |
FFLNNRGRLMXJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=C(C=C2)C3=CC=C(C=C3)OP(=O)(OC4=C(C=CC=C4C)C)OC5=C(C=CC=C5C)C)OC6=C(C=CC=C6C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















